

Bodipy FL-C16 storage and handling best practices

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Compound of Interest

Compound Name: *Bodipy FL-C16*

Cat. No.: *B15553641*

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BODIPY FL-C16 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and application of **BODIPY FL-C16**. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle **BODIPY FL-C16**?

A: **BODIPY FL-C16** is light-sensitive and should be protected from light at all times. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least one year. Once dissolved, typically in high-quality anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles. The stock solution is stable for up to one month when stored at -20°C and for up to six months at -80°C.^[1]

Q2: What is the best solvent to dissolve **BODIPY FL-C16**?

A: High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of **BODIPY FL-C16**.^[1] A stock concentration of 1 to 10 mM is typically prepared. It is important to use anhydrous DMSO as the presence of water can affect the solubility and stability of the compound.

Q3: What are the spectral properties of **BODIPY FL-C16**?

A: **BODIPY FL-C16** is a green-fluorescent probe. Its excitation and emission maxima are approximately 505 nm and 511 nm, respectively. These spectral properties make it compatible with standard fluorescein (FITC) filter sets.

Q4: Can **BODIPY FL-C16** be used for live-cell imaging?

A: Yes, **BODIPY FL-C16** is cell-permeable and widely used for live-cell imaging to study fatty acid uptake and lipid metabolism.^[2] Its high photostability and fluorescence quantum yield make it suitable for real-time monitoring of these processes.

Quantitative Data

The following table summarizes the key quantitative properties of **BODIPY FL-C16**.

Property	Value	Notes
Molar Mass	474.43 g/mol	
Excitation Maximum	~505 nm	In methanol.
Emission Maximum	~511 nm	In methanol.
Molar Extinction Coefficient	>80,000 cm ⁻¹ M ⁻¹	^[3] This high value indicates strong light absorption.
Fluorescence Quantum Yield	~0.93 in methanol; ~0.9 in lipid bilayers	^[4] ^[5] The quantum yield is environmentally sensitive and increases in non-polar environments. It is significantly lower in aqueous buffers. ^[4]
Solubility in DMSO	Up to 50 mg/mL (~105 mM)	^[1] Gentle warming and sonication may be required for complete dissolution at high concentrations. Use of newly opened, anhydrous DMSO is recommended for optimal solubility. ^[1]

Experimental Protocols

Detailed Protocol for Fatty Acid Uptake Assay in Cultured Cells

This protocol provides a general guideline for measuring fatty acid uptake in adherent cultured cells using **BODIPY FL-C16**. Optimization may be required for specific cell types and experimental conditions.

Materials:

- **BODIPY FL-C16** stock solution (1-10 mM in anhydrous DMSO)
- Cultured cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence plate reader assays)
- Serum-free cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS), optional
- Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

- **Cell Seeding:** Seed cells in a multi-well plate at a density that ensures they are sub-confluent (70-80%) on the day of the experiment.
- **Cell Starvation (Optional but Recommended):** To reduce intracellular fatty acid levels, gently wash the cells with serum-free medium and then incubate them in serum-free medium for 1-2 hours at 37°C.
- **Preparation of **BODIPY FL-C16** Working Solution:** Dilute the **BODIPY FL-C16** stock solution in serum-free medium to the desired final working concentration. A common starting concentration is 1 μM , but this should be optimized for your specific cell type and application (a range of 0.1-5 μM can be tested).

- **Staining:** Remove the serum-free medium from the cells and add the **BODIPY FL-C16** working solution. Incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and experimental goals.
- **Washing:** Gently remove the staining solution and wash the cells 2-3 times with PBS to remove any unbound probe.
- **Imaging/Analysis:**
 - **Fluorescence Microscopy:** Add fresh PBS or culture medium to the wells and image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC).
 - **Flow Cytometry:** After washing, detach the cells using a gentle dissociation reagent (e.g., Accutase). Resuspend the cells in PBS or a suitable buffer and analyze them on a flow cytometer.
 - **Plate Reader:** After the final wash, add PBS or a suitable buffer to the wells and measure the fluorescence intensity using a fluorescence plate reader.
- **Fixation (Optional):** If fixation is required, after washing, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells again with PBS before proceeding with imaging.

Troubleshooting Guide

Q: I am observing very high background fluorescence. What could be the cause and how can I reduce it?

A: High background fluorescence is a common issue and can be caused by several factors:

- **Excessive Dye Concentration:** Using a concentration of **BODIPY FL-C16** that is too high can lead to non-specific binding and high background.
 - **Solution:** Perform a concentration titration to determine the optimal concentration for your cell type that provides a good signal-to-noise ratio. Start with a lower concentration (e.g., 0.1-1 μM).

- Incomplete Washing: Residual, unbound probe in the well will contribute to background fluorescence.
 - Solution: Increase the number of wash steps (e.g., from 2 to 4) and ensure that the washing is gentle but thorough.
- Autofluorescence: Some cell types naturally exhibit autofluorescence.
 - Solution: Include an unstained control sample to measure the level of autofluorescence and subtract this from your stained samples during analysis.

Q: My fluorescence signal is weak. How can I improve it?

A: A weak signal can be due to several reasons:

- Low Dye Concentration: The concentration of **BODIPY FL-C16** may be too low for your cells to take up a detectable amount.
 - Solution: Gradually increase the concentration of the probe in your experiments.
- Short Incubation Time: The incubation time may not be sufficient for the cells to internalize enough of the probe.
 - Solution: Increase the incubation time. A time course experiment can help determine the optimal incubation period.
- Low Fatty Acid Transporter Expression: The cells you are using may have low levels of fatty acid transport proteins (FATPs) or fatty acid-binding proteins (FABPs), leading to inefficient uptake.
 - Solution: If possible, use a positive control cell line known to have high fatty acid uptake. You may also consider pretreating your cells with agents that are known to upregulate fatty acid transporters.

Q: I am concerned about photobleaching during live-cell imaging. What can I do to minimize it?

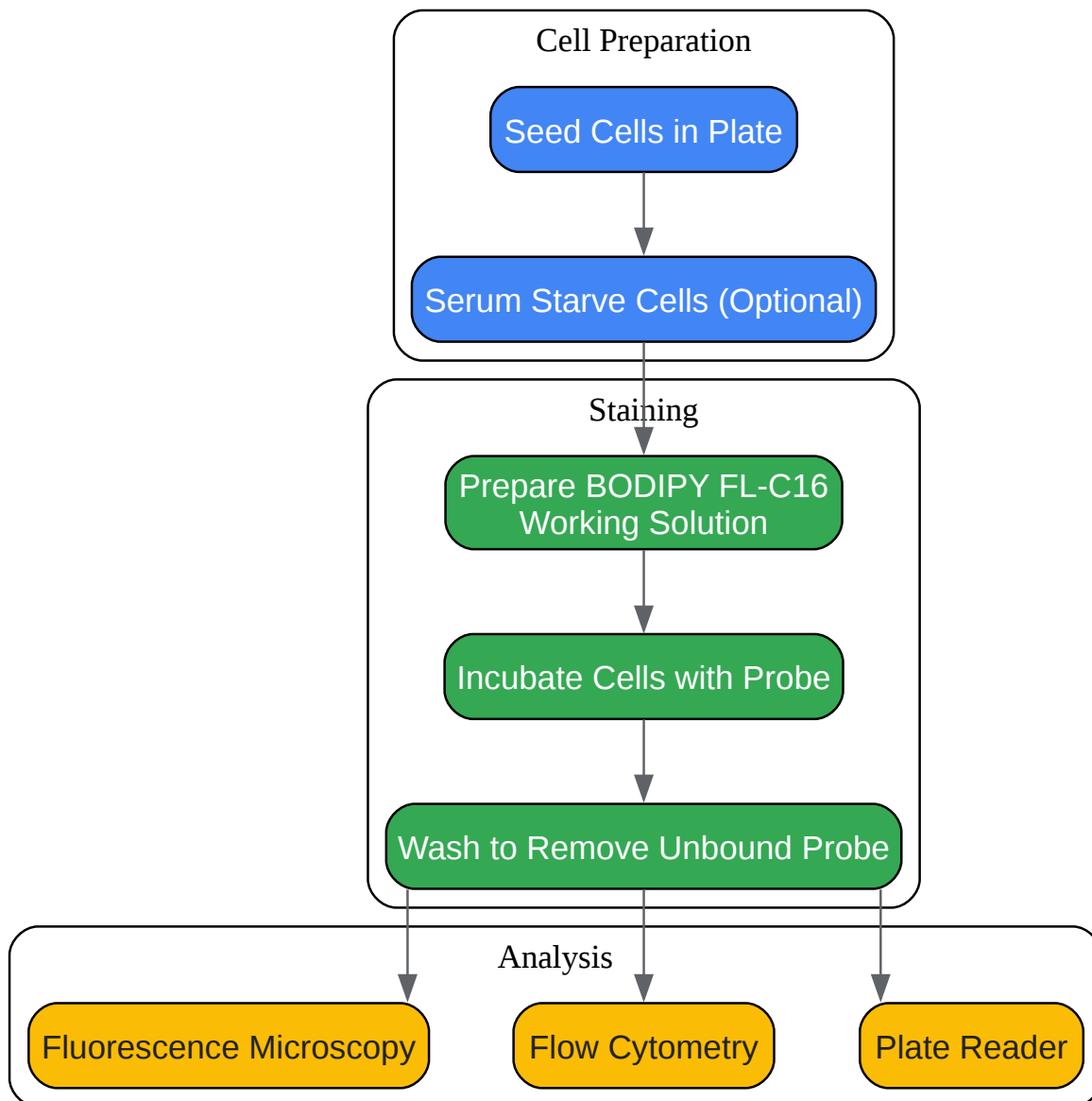
A: BODIPY dyes are generally photostable, but photobleaching can still occur, especially during long-term time-lapse imaging.

- **Reduce Excitation Light Intensity:** Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
- **Minimize Exposure Time:** Use the shortest possible exposure time for image acquisition.
- **Use an Anti-fade Mounting Medium:** For fixed-cell imaging, using a mounting medium containing an anti-fade reagent can significantly reduce photobleaching.
- **Image Less Frequently:** For time-lapse experiments, reduce the frequency of image acquisition if your experimental design allows.

Visualizations

Fatty Acid Uptake and Intracellular Trafficking Workflow

The following diagram illustrates the general workflow for a cellular fatty acid uptake experiment using **BODIPY FL-C16**.

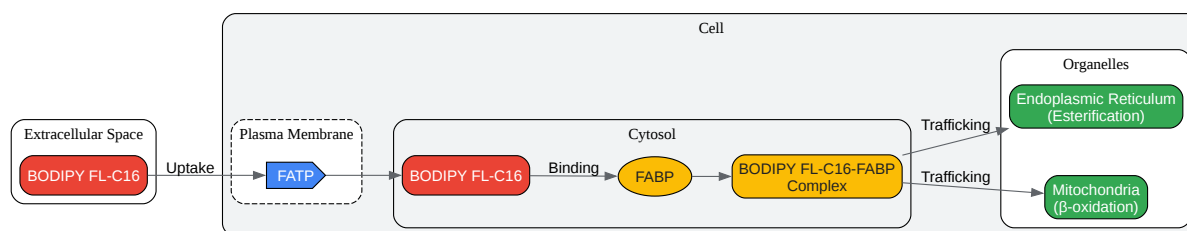


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Caption: Experimental workflow for **BODIPY FL-C16** fatty acid uptake assay.

Simplified Signaling Pathway of Fatty Acid Transport and Metabolism

This diagram depicts a simplified pathway of fatty acid uptake and initial metabolism involving key proteins.



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Caption: Simplified pathway of **BODIPY FL-C16** uptake and trafficking.

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